![molecular formula C20H21FN2O3 B235312 N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)
N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
F13714 is a small molecule that belongs to the family of benzodioxine derivatives. It was first synthesized by a team of chemists at the University of Montpellier in France in 2009. Since then, F13714 has been the subject of numerous studies investigating its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
Mecanismo De Acción
The exact mechanism of action of F13714 is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. F13714 has been shown to modulate the activity of these neurotransmitters, leading to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
F13714 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and movement control. F13714 has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
F13714 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying neurological disorders. F13714 has also been shown to have low toxicity and good bioavailability. However, there are some limitations to using F13714 in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. F13714 is also a relatively new compound, and more research is needed to fully understand its effects and potential limitations.
Direcciones Futuras
There are several future directions for research on F13714. One area of research is to further investigate its potential as a therapeutic agent for neurological disorders. Future studies could focus on optimizing the synthesis method to improve yields and purity of the compound. Another area of research is to investigate the long-term effects of F13714 on the brain and behavior. Finally, future studies could investigate the potential of F13714 as a tool for studying the neurobiology of various neurological disorders.
In conclusion, F13714 is a promising compound that has been extensively studied for its potential as a therapeutic agent for various neurological disorders. The synthesis method of F13714 has been optimized to achieve high yields and purity of the compound. F13714 has been shown to have several biochemical and physiological effects in animal models, and it has several advantages for lab experiments. Future research on F13714 could further investigate its potential as a therapeutic agent and its long-term effects on the brain and behavior.
Métodos De Síntesis
The synthesis of F13714 involves several steps, starting with the reaction of 3-fluoro-4-nitrophenylamine with 1-piperidinylmagnesium bromide to form an intermediate compound. The intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride to form the final product, F13714. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
F13714 has been studied extensively for its potential as a therapeutic agent for various neurological disorders. In preclinical studies, F13714 has shown promising results in animal models of Parkinson's disease, where it has been shown to protect dopaminergic neurons from degeneration. F13714 has also been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively.
Propiedades
Nombre del producto |
N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Fórmula molecular |
C20H21FN2O3 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-(3-fluoro-4-piperidin-1-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C20H21FN2O3/c21-16-13-15(5-6-17(16)23-8-2-1-3-9-23)22-20(24)14-4-7-18-19(12-14)26-11-10-25-18/h4-7,12-13H,1-3,8-11H2,(H,22,24) |
Clave InChI |
ZDMDVIGMJFAPEO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)F |
SMILES canónico |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)
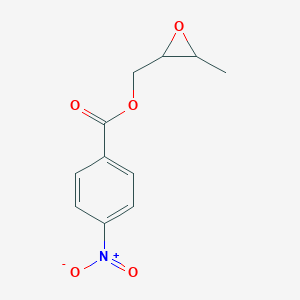
![(4S)-4-amino-5-[[(2R)-3-(2-bromo-2-chloro-1,1-difluoroethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B235234.png)
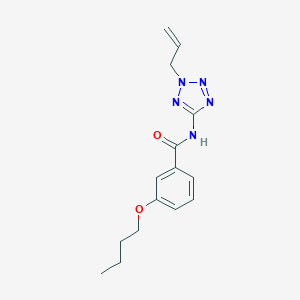
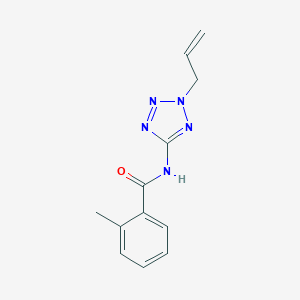
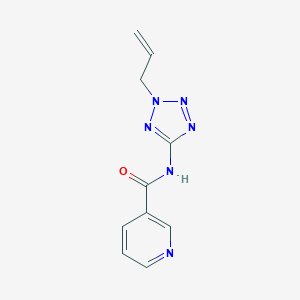
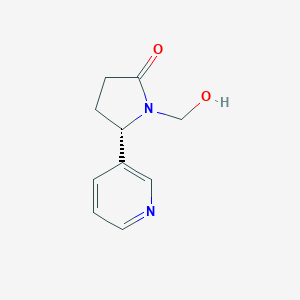
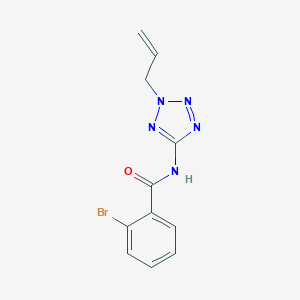
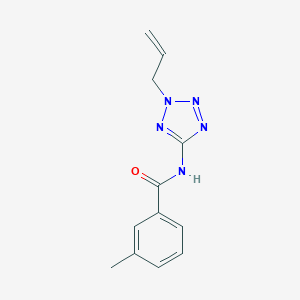
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)